Aromatase Inhibitory Activity: Pyrimidin-2-yl vs. Pyridinyl vs. Phenyl Substitution at the Thiazole 2-Position
Derivatives of 2-(pyrimidin-2-yl)thiazole-4-carbaldehyde, specifically 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole compounds, exhibit potent aromatase (CYP19A1) inhibition. Compound 1 (4-(2-hydroxyphenyl)-2-(pyrimidin-2-yl)thiazole, derived from the target aldehyde scaffold) demonstrated an IC50 of 0.42 nM in a fluorescence-based aromatase inhibition assay, making it approximately 2,000-fold more potent than the clinical comparator ketoconazole [1]. The pyrimidin-2-yl moiety is essential for this activity: replacement with a phenyl or pyridinyl group eliminates the second nitrogen required for haem iron coordination, and literature SAR shows that nitrogen heterocycles at the 2-position of the central thiazole are significantly responsible for enhanced aromatase inhibitory activity [1]. This scaffold-dependent potency cannot be achieved with 2-phenylthiazole-4-carbaldehyde (CAS 20949-81-9) or 2-(pyridin-2-yl)thiazole-4-carbaldehyde (CAS 173838-60-3) as starting materials.
| Evidence Dimension | Aromatase (CYP19A1) inhibitory potency of derivative compound |
|---|---|
| Target Compound Data | IC50 = 0.42 nM (Compound 1: 4-(2-hydroxyphenyl)-2-(pyrimidin-2-yl)thiazole) [1] |
| Comparator Or Baseline | Ketoconazole (standard aromatase inhibitor); 2-phenylthiazole and 2-pyridinylthiazole analogs (no comparable sub-nanomolar IC50 reported in the same assay system) |
| Quantified Difference | ~2,000-fold more potent than ketoconazole; activity dependent on pyrimidin-2-yl substitution |
| Conditions | Fluorescence-based aromatase inhibition assay using human placental aromatase cytochrome P450 [1] |
Why This Matters
For medicinal chemistry programs targeting aromatase, this compound provides the only entry point to a scaffold capable of delivering low-nanomolar to sub-nanomolar aromatase inhibitors; alternative 2-arylthiazole-4-carbaldehydes cannot access this potency range.
- [1] Sahin Z, Ertas M, Berk B, Biltekin SN, Yurttas L, Demirayak S. Studies on non-steroidal inhibitors of aromatase enzyme; 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives. Bioorg Med Chem. 2018;26(8):1986-1995. doi:10.1016/j.bmc.2018.02.048. View Source
